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Compound of Interest

Compound Name: 1H-indazole-6-carbonitrile

Cat. No.: B140298 Get Quote

A detailed guide to the 1H NMR characterization of 1H-indazole-6-carbonitrile, presenting a

comparative analysis with its isomers and other substituted indazoles. This document provides

predicted and experimental data, detailed experimental protocols, and visualizations to aid

researchers, scientists, and drug development professionals in spectral interpretation and

structural elucidation.

Introduction
1H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique

in chemical research and drug development for the structural elucidation of organic molecules.

This guide focuses on the 1H NMR characterization of 1H-indazole-6-carbonitrile, a key

heterocyclic scaffold in medicinal chemistry. Due to the limited availability of its complete

experimental 1H NMR data in the public domain, this guide presents a detailed prediction of its

spectrum based on established substituent chemical shift (SCS) effects. To provide a

comprehensive analytical context, this predicted data is compared with the experimental 1H

NMR data of the parent 1H-indazole and its isomeric counterpart, 1H-indazole-3-carbonitrile.

Further comparisons with other substituted indazoles are also included to illustrate the

influence of different functional groups on the proton chemical shifts.

Predicted and Experimental 1H NMR Data
The 1H NMR spectrum of 1H-indazole-6-carbonitrile was predicted by applying the

substituent chemical shifts (SCS) of a cyano group to the experimental 1H NMR data of 1H-
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indazole in DMSO-d6. The cyano group typically exerts a deshielding effect on ortho and para

protons and a smaller effect on meta protons.

Table 1: Predicted and Experimental 1H NMR Data of 1H-Indazole-6-carbonitrile and

Comparative Compounds (in DMSO-d6)
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Compound Proton
Predicted/E
xperimental
δ (ppm)

Multiplicity J (Hz) Integration

1H-Indazole-

6-carbonitrile
H-3 ~8.30 s - 1H

H-4 ~8.07 d ~8.5 1H

H-5 ~7.65 dd ~8.5, ~1.0 1H

H-7 ~8.28 s - 1H

N1-H ~13.5 br s - 1H

1H-

Indazole[1]
H-3 8.10 s - 1H

H-4 7.78 d 8.1 1H

H-5 7.13 t 7.5 1H

H-6 7.36 t 7.7 1H

H-7 7.58 d 8.5 1H

N1-H 13.1 br s - 1H

1H-Indazole-

3-

carbonitrile[2]

H-4 7.87 d 8.0 1H

H-5 7.55 t 7.5 1H

H-6 7.39 t 7.8 1H

H-7 7.75 d 8.5 1H

N1-H 12.0 br s - 1H

Predicted values are italicized.

Table 2: Experimental 1H NMR Data of Other Substituted Indazoles (in CDCl3)
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Compound Proton(s) δ (ppm) Multiplicity J (Hz) Integration

3-Phenyl-1H-

indazole-6-

carbonitrile[3]

N1-H, H-4,

Phenyl-H, H-

7, H-5

11.20, 8.12,

7.94, 7.70,

7.59-7.49,

7.45

br, d, d, s, m,

d

8.4, 7.2, -, -,

8.4

1H, 1H, 2H,

1H, 3H, 1H

3-Phenyl-6-

(trifluorometh

yl)-1H-

indazole[3]

N1-H, H-4,

Phenyl-H, H-

5, H-7

12.09, 8.11,

7.98, 7.60-

7.49, 7.46-

7.42

br, d, d, m, m 8.5, 7.2, -, -
1H, 1H, 2H,

3H, 2H

6-Nitro-3-(4-

nitrophenyl)-1

H-indazole[3]

N1-H, H-7,

Phenyl-H, H-

5

13.33, 8.59,

8.37-8.29,

8.08-8.06

br, s, m, m -, -, -
1H, 1H, 5H,

1H

Experimental Protocol
The following is a general protocol for acquiring a high-quality 1H NMR spectrum for indazole

derivatives.

1. Sample Preparation:

Weigh approximately 5-10 mg of the indazole compound.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or

CDCl3) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0 ppm.

Cap the NMR tube and gently invert it several times to ensure the sample is completely

dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or

500 MHz instrument, to achieve good signal dispersion.
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Tune and match the probe for the 1H frequency.

Shim the magnetic field to obtain a narrow and symmetrical solvent peak, ensuring high

resolution.

3. Data Acquisition:

Acquire a standard one-dimensional 1H NMR spectrum.

Typical acquisition parameters include:

Pulse angle: 30-45 degrees

Spectral width: Sufficient to cover the entire proton chemical shift range (e.g., -2 to 16

ppm).

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds (a longer delay may be necessary for quantitative analysis).

Number of scans: 8-64, depending on the sample concentration.

4. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the absorptive mode.

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

Integrate the signals to determine the relative number of protons for each resonance.

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Structural Relationships and Proton Assignments
The chemical structure of 1H-indazole-6-carbonitrile and the through-bond coupling

relationships between its aromatic protons can be visualized. The electron-withdrawing nature
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of the cyano group at the C6 position is expected to significantly influence the chemical shifts of

the adjacent protons, particularly H-5 and H-7.

Caption: Structure of 1H-indazole-6-carbonitrile with proton numbering.

The following diagram illustrates the expected key through-bond (J-coupling) interactions

between the protons in the benzene ring portion of 1H-indazole-6-carbonitrile.

H-4

H-5
 J (ortho)

H-7 J (meta)

 J (para)

Click to download full resolution via product page

Caption: Predicted J-coupling network in 1H-indazole-6-carbonitrile.

Conclusion
The 1H NMR characterization of 1H-indazole-6-carbonitrile can be effectively achieved

through a combination of predictive methods and comparative analysis with structurally related

compounds. The provided predicted chemical shifts, multiplicities, and coupling constants,

alongside the experimental data for its isomers and other derivatives, offer a robust framework

for researchers in the positive identification and structural verification of this important

heterocyclic molecule. The detailed experimental protocol and visual diagrams further support

the practical application of this data in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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